molecular formula C21H21NO2 B2794259 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 899958-31-7

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No. B2794259
CAS RN: 899958-31-7
M. Wt: 319.404
InChI Key: KKRXGLWKQYCEJO-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide, also known as DMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety, seizures, and insomnia.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been found to reduce the severity of alcohol withdrawal symptoms and to enhance the effects of other GABAergic drugs such as benzodiazepines.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, its limited solubility in aqueous solutions and its relatively short half-life may pose challenges for certain experiments.

Future Directions

Future research on 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide could focus on its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and alcohol use disorders. It could also investigate the effects of 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide on other neurotransmitter systems and explore its interactions with other drugs. Additionally, the development of more efficient synthesis methods and novel analogs of 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide could further enhance its potential as a research tool.

Synthesis Methods

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylphenylacetic acid with 4-methoxynaphthalene-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and acetic anhydride to yield 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide has also been found to have anxiolytic, anticonvulsant, and sedative effects in animal models.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-8-9-16(15(2)12-14)13-21(23)22-19-10-11-20(24-3)18-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXGLWKQYCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide

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